molecular formula C15H12N3NaO5S B14729114 7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt CAS No. 13711-97-2

7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt

Cat. No.: B14729114
CAS No.: 13711-97-2
M. Wt: 369.3 g/mol
InChI Key: CPCIVVFVNCSNQW-UHFFFAOYSA-M
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Description

7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt typically involves the Pechmann condensation method, which is a well-known route for the synthesis of coumarin derivatives. This method involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction conditions may include the use of resorcinol and ethyl acetoacetate as starting materials, with sulfuric acid as the catalyst .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated coumarin derivatives .

Scientific Research Applications

7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

    Biology: Employed in the study of enzyme activities and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of dyes and optical materials.

Mechanism of Action

The mechanism of action of 7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, its fluorescent properties make it useful for tagging and tracking biomolecules in various assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt stands out due to its combination of amino, hydroxyl, and sulfanilamide groups, which confer unique chemical reactivity and biological activity. Its ability to act as both a fluorescent probe and a potential therapeutic agent highlights its versatility and importance in scientific research .

Properties

CAS No.

13711-97-2

Molecular Formula

C15H12N3NaO5S

Molecular Weight

369.3 g/mol

IUPAC Name

sodium;7-amino-3-[(4-aminophenyl)sulfonylamino]-2-oxochromen-4-olate

InChI

InChI=1S/C15H13N3O5S.Na/c16-8-1-4-10(5-2-8)24(21,22)18-13-14(19)11-6-3-9(17)7-12(11)23-15(13)20;/h1-7,18-19H,16-17H2;/q;+1/p-1

InChI Key

CPCIVVFVNCSNQW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C3=C(C=C(C=C3)N)OC2=O)[O-].[Na+]

Origin of Product

United States

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